molecular formula C20H17N3OS B11439912 3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

Cat. No.: B11439912
M. Wt: 347.4 g/mol
InChI Key: NUHNQFRIKWMIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a phenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using halogenated derivatives and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar biological activities.

    Thiophene-containing compounds: Compounds with a thiophene ring often show similar electronic properties and reactivity.

Uniqueness

3-Phenyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

3-phenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C20H17N3OS/c24-18(12-11-15-7-2-1-3-8-15)22-20-19(16-9-6-14-25-16)21-17-10-4-5-13-23(17)20/h1-10,13-14H,11-12H2,(H,22,24)

InChI Key

NUHNQFRIKWMIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.